molecular formula C10H8F3N3O3 B14664280 2-Ethyl-4-nitro-6-(trifluoromethyl)-1H-benzimidazol-1-ol CAS No. 51047-08-6

2-Ethyl-4-nitro-6-(trifluoromethyl)-1H-benzimidazol-1-ol

Cat. No.: B14664280
CAS No.: 51047-08-6
M. Wt: 275.18 g/mol
InChI Key: KZGOSOUYFRUMKY-UHFFFAOYSA-N
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Description

2-Ethyl-4-nitro-6-(trifluoromethyl)-1H-benzimidazol-1-ol is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of an ethyl group, a nitro group, and a trifluoromethyl group attached to a benzimidazole ring. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-nitro-6-(trifluoromethyl)-1H-benzimidazol-1-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the nitration of a suitable benzimidazole precursor, followed by the introduction of the ethyl and trifluoromethyl groups through various chemical reactions. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form. The optimization of reaction conditions and the use of efficient catalysts are crucial for the cost-effective and sustainable production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-nitro-6-(trifluoromethyl)-1H-benzimidazol-1-ol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can lead to a variety of functionalized benzimidazole compounds.

Scientific Research Applications

2-Ethyl-4-nitro-6-(trifluoromethyl)-1H-benzimidazol-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Ethyl-4-nitro-6-(trifluoromethyl)-1H-benzimidazol-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and binding affinity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Trifluralin: A related compound used as a herbicide, known for its similar structural features and chemical properties.

    Ethalfluralin: Another herbicide with a similar mechanism of action and applications in agriculture.

Uniqueness

2-Ethyl-4-nitro-6-(trifluoromethyl)-1H-benzimidazol-1-ol stands out due to its specific combination of functional groups, which imparts unique chemical reactivity and potential applications. Its versatility in undergoing various chemical reactions and its potential in diverse fields of research make it a compound of significant interest.

Properties

CAS No.

51047-08-6

Molecular Formula

C10H8F3N3O3

Molecular Weight

275.18 g/mol

IUPAC Name

2-ethyl-1-hydroxy-4-nitro-6-(trifluoromethyl)benzimidazole

InChI

InChI=1S/C10H8F3N3O3/c1-2-8-14-9-6(15(8)17)3-5(10(11,12)13)4-7(9)16(18)19/h3-4,17H,2H2,1H3

InChI Key

KZGOSOUYFRUMKY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(N1O)C=C(C=C2[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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